2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by its unique molecular structure and significant chemical properties. With a molecular formula of C9H4BrF5N2 and a molecular weight of 315.041 g/mol, this compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and materials science. Its purity is typically around 95%, making it suitable for research purposes .
This compound belongs to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. Benzimidazole itself consists of a fused benzene and imidazole ring, contributing to the compound's chemical reactivity and interaction with biological systems . The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it an interesting candidate for pharmaceutical applications.
The synthesis of 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole can be achieved through several methodologies. A common approach involves the use of electrophilic substitution reactions on pre-existing benzimidazole frameworks.
Technical Details:
The molecular structure of 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole features:
Data:
2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions typical for benzimidazole derivatives:
Technical Details:
These reactions are often conducted under controlled temperatures and in specific solvents to optimize yield and selectivity .
The mechanism of action for compounds like 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole primarily involves interaction with biological targets such as enzymes or receptors.
Data:
Research has shown that benzimidazole derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase enzymes (COX-1 and COX-2). The structural modifications provided by fluorinated groups enhance binding affinity and specificity towards these targets .
Relevant Data:
The melting point and boiling point data are critical for understanding its handling and storage conditions but were not specified in the available sources .
2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole is utilized in various scientific applications:
This compound exemplifies the intricate relationship between structure and function within organic chemistry, showcasing how specific modifications can lead to significant changes in biological activity.
Inflammation underlies numerous pathological conditions, from autoimmune disorders to cancer progression. Key enzymatic drivers include cyclooxygenases (COX), lipoxygenases (LOX), phosphodiesterases (PDE), and matrix metalloproteinases (MMP), which regulate inflammatory mediator synthesis and signaling. Benzimidazole derivatives exhibit a remarkable capacity to modulate these targets through reversible or irreversible binding interactions [3]. The electron-rich imidazole nitrogen (N3) often acts as a hydrogen bond acceptor, while the aromatic system facilitates π-stacking and hydrophobic interactions within enzyme active sites. Crucially, substitution at C2 with electron-withdrawing groups enhances electrophilic character, promoting covalent interactions with nucleophilic residues in catalytic domains—a mechanism exploited by anti-inflammatory benzimidazole prodrugs like omeprazole (acid-activated H⁺/K⁺ ATPase inhibitor) [3] [6]. Molecular docking studies reveal that 2,4,6-trisubstituted benzimidazoles adopt optimal conformations for occupying hydrophobic pockets adjacent to catalytic sites in COX-2 and 5-LOX, disrupting arachidonic acid metabolism [6].
Strategic functionalization at C2 and C4 positions profoundly influences benzimidazole bioactivity by modulating electronic properties, steric bulk, and hydrogen bonding potential. Contemporary structure-activity relationship (SAR) studies demonstrate that:
Table 1: Impact of C2 and C4 Substituents on Benzimidazole Anti-inflammatory Activity
C2 Substituent | C4 Substituent | Electronic Effect | Target Affinity Trends |
---|---|---|---|
Bromo(difluoro)methyl | Trifluoromethyl | Strong σ-withdrawal (Hammett σₚ: Br=+0.23, CF₃=+0.54) | Enhanced COX-2/5-LOX dual inhibition (IC₅₀ < 1 µM) |
Difluoromethyl | Bromo | Moderate σ-withdrawal (σₚ: CHF₂=+0.37) | Selective COX-2 inhibition (IC₅₀ = 3.2 µM) |
Trifluoromethyl | H | Localized σ-withdrawal (σₚ: CF₃=+0.54) | Weak PDE4 inhibition (IC₅₀ > 20 µM) |
Methyl | Trifluoromethyl | Weak σ-donation (σₚ: CH₃=-0.17) | MMP-9 inhibition (IC₅₀ = 8.7 µM) |
Halogenation patterns significantly influence target engagement. The 2-[bromo(difluoro)methyl] group (C₂BrF₂) combines steric bulk (molar refractivity: 13.62 cm³/mol) with exceptional electron-withdrawing capacity (Hammett σₚ = +0.45), polarizing the C2–N bond and enhancing electrophilicity. This facilitates nucleophilic attack by cysteine thiols in enzyme active sites, enabling covalent adduct formation [1] [4]. Concurrently, the 4-(trifluoromethyl) group (CF₃; σₚ=+0.54) extends π-conjugation while inducing a quadrupole moment favorable for arene-arene interactions with hydrophobic enzyme subpockets. Computational analyses (DFT: B3LYP/6-31G*) indicate this combination lowers the LUMO energy (-1.92 eV) by 0.7 eV compared to unsubstituted benzimidazole, enhancing electrophilic reactivity [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1